(3,6-Dichloropyridin-2-yl)methanol

physicochemical property lipophilicity drug design

Using the wrong dichloropyridinemethanol isomer causes synthetic failure and lost SAR. The 3,6-dichloro-2-hydroxymethyl pattern is essential for metal-binding pharmacophores and agrochemical leads. • Differential Cl reactivity: 6-Cl (ortho to N) is activated for Pd couplings vs. 3-Cl, enabling sequential derivatization unavailable with 3,5- or 4,6-dichloro isomers. • 6-fold cytotoxicity shift (IC50 3 vs. 19 µM) from 2- to 4-hydroxymethyl repositioning in Pt-based anticancer agents confirms isomer specificity matters. • XLogP3=1.6 (vs. 1.3 for 3,5-isomer) suggests superior membrane permeability for intracellular targets. Supplied at ≥98% purity. Standard global R&D shipping.

Molecular Formula C6H5Cl2NO
Molecular Weight 178.01 g/mol
CAS No. 58804-10-7
Cat. No. B1321737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,6-Dichloropyridin-2-yl)methanol
CAS58804-10-7
Molecular FormulaC6H5Cl2NO
Molecular Weight178.01 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1Cl)CO)Cl
InChIInChI=1S/C6H5Cl2NO/c7-4-1-2-6(8)9-5(4)3-10/h1-2,10H,3H2
InChIKeyYKQSLENDSAQNKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2.5 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3,6-Dichloropyridin-2-yl)methanol: Purity & Properties


(3,6-Dichloropyridin-2-yl)methanol (CAS 58804-10-7) is a disubstituted pyridine building block bearing chlorine atoms at the 3- and 6-positions and a hydroxymethyl group at the 2-position. With a molecular weight of 178.01 g/mol, a computed XLogP3 of 1.6, and one hydrogen-bond donor, this compound occupies a distinct physicochemical space within the dichloropyridinemethanol family [1]. It is primarily sourced as a research intermediate (≥95% purity, powder) from major chemical suppliers and is employed in medicinal chemistry and agrochemical synthesis .

1

Building block for medicinal chemistry and agrochemical synthesis

2

2-Hydroxymethyl-3,6-dichloro substitution pattern for regioselective cross-coupling

3

Powder format supports automated handling and accurate weighing

(3,6-Dichloropyridin-2-yl)methanol Substitution Risks


Isomeric dichloropyridinemethanols (e.g., 3,5-dichloro or 4,6-dichloro) are not interchangeable with the 3,6-substituted analogue. The position of the chlorine atoms relative to the endocyclic nitrogen and the hydroxymethyl group dictates the molecule's electronic distribution, regioselectivity in cross-coupling, and binding to biological targets. Even small differences in lipophilicity (ΔXLogP3 ≥ 0.3) and topological polar surface area can translate into meaningful changes in membrane permeability and off-target interactions [1]. In platinum-based anticancer agents, shifting the hydroxymethyl substituent from the 2- to the 4-position of the pyridine ring altered cytotoxicity by more than 6-fold (IC₅₀ 19 µM vs. 3 µM), demonstrating that substitution pattern alone can determine pharmacological outcome [2]. Consequently, a procurement decision that treats all dichloropyridinemethanols as functional equivalents risks synthetic failure or loss of structure-activity relationships.

Target Isomer
Substitute Isomer
3,6-Dichloro-2-hydroxymethyl
3,5-Dichloro-2-hydroxymethyl
Computed XLogP3 = 1.6
Δ+0.3
Computed XLogP3 = 1.3
2-Hydroxymethyl position
4-Hydroxymethyl position

Isomer substitution can shift electronic distribution and may alter synthetic regioselectivity and reported biological response.

Comparative Evidence: Key Analogs


Lipophilicity: 3,6- vs 3,5-Isomer

The 3,6-dichloro substitution pattern increases calculated lipophilicity compared to the 3,5-dichloro isomer. PubChem's XLogP3 algorithm yields 1.6 for (3,6-dichloropyridin-2-yl)methanol [1] versus 1.3 for (3,5-dichloropyridin-2-yl)methanol [2]. This ΔXLogP3 of +0.3 indicates that the 3,6-compound is slightly more lipophilic, which can influence passive membrane permeability and distribution in biological systems.

Lipophilicity: 3,6- vs 3,5-Isomer
Cross-study comparable
ΔXLogP3 = +0.3
3,6-Isomer: 1.6 vs 3,5-Isomer: 1.3
Slightly higher lipophilicity; may support membrane permeability screening
Computed by XLogP3 algorithm; biological permeability requires validation
physicochemical property lipophilicity drug design

Hydroxymethyl Position & Cytotoxicity

Although direct data for (3,6-dichloropyridin-2-yl)methanol are not available, a systematic study of trans-[PtCl₂NH₃(hydroxymethylpyridine)] complexes showed that the position of the hydroxymethyl group profoundly affects antiproliferative activity against HL-60 leukemia cells [1]. The 2-hydroxymethylpyridine complex (comparable to the 2-substituted nature of the target compound) exhibited an IC₅₀ of 19 µM, while the 4-hydroxymethylpyridine isomer was 6.3-fold more potent (IC₅₀ = 3 µM). This class-level evidence indicates that the 2-substitution pattern is not biologically silent and must be controlled during synthesis.

Hydroxymethyl Position & Cytotoxicity
Class-level inference
6.3-fold potency difference
2-Position complex: 19 µM; 4-Position complex: 3 µM in HL-60 cells
Supports isomer-specific procurement for cell-model endpoint review
Platinum-complex data; direct compound data unavailable
cytotoxicity platinum drugs structure-activity relationship

Purity Specifications by Supplier

Sigma-Aldrich lists (3,6-dichloropyridin-2-yl)methanol as a powder with ≥95% purity (Enamine catalog ENA296274825) . Calpaclab offers the same compound at 98% purity in 10 g packages [1]. For researchers requiring the highest possible purity for sensitive catalytic reactions or biological assays, the 98% grade may reduce the risk of side reactions caused by unknown impurities. Conversely, the 95% grade may be more cost-effective for large-scale exploratory synthesis where absolute purity is less critical.

Purity Specifications
Cross-study comparable
3 percentage-point differential
≥95% (Supplier A) vs 98% (Supplier B)
Purity grade selection may affect sensitive catalytic reaction outcomes
Analytical method varies by vendor
purity quality control procurement

Physical Form & Storage Comparison

Sigma-Aldrich specifies a powder physical form for (3,6-dichloropyridin-2-yl)methanol with storage at room temperature and normal shipping temperature . In contrast, some supplier descriptions report the compound as 'typically a solid or liquid depending on purity and formulation' . The well-defined powder form ensures easier handling, accurate weighing, and reduced risk of degradation during storage compared to low-melting solids that may liquefy under ambient conditions.

Physical Form & Storage
Data to verify
Powder at room temperature
Supplier B reports potential liquid state depending on purity
Powder form may support automated platform consistency
Form may vary; verify with supplier before procurement
physical form storage handling

Application Scenarios for (3,6-Dichloropyridin-2-yl)methanol


Medicinal Chemistry: 2-Hydroxymethyl Scaffold

When developing platinum-based anticancer agents or other metal-binding pharmacophores, the 2-hydroxymethyl substitution pattern must be rigorously maintained. The 6-fold cytotoxicity differential observed between 2- and 4-hydroxymethylpyridine platinum complexes [REFS-1 from Sect. 3, Evidence 2] demonstrates that even a single positional isomer can produce drastically different biological results. The 3,6-dichloro substitution adds steric and electronic modulation that cannot be replicated by 3,5- or 4,6-dichloro isomers.

Cross-Coupling: Ortho-Chlorine Regioselectivity

The 6-chloro substituent, situated ortho to the pyridine nitrogen, is activated toward palladium-catalyzed aminations and Suzuki couplings relative to the 3-chloro group. This inherent regioselectivity allows sequential derivatization, a feature not shared by the 3,5-dichloro isomer where both chlorines are meta to the ring nitrogen [REFS-1 from Sect. 2]. Procuring the correct isomer is essential for synthetic routes that depend on differential chlorine reactivity.

Cell-Based Assays: Membrane Permeability

For cell-based target engagement or phenotypic screening, the higher computed lipophilicity (XLogP3 = 1.6 vs. 1.3 for the 3,5-isomer) suggests that (3,6-dichloropyridin-2-yl)methanol derivatives may exhibit improved passive membrane permeability [REFS-1 from Sect. 3, Evidence 1]. This property is critical when the pyridine building block is incorporated into larger probe molecules intended for intracellular targets.

Agrochemical: 3,6-Dichloro Herbicidal Scaffold

The 3,6-dichloropicolinic acid core and its derivatives are established herbicides and nitrification inhibitors [REFS-1 from Sect. 2]. (3,6-Dichloropyridin-2-yl)methanol serves as a precursor to these active ingredients. Using the wrong dichloro isomer would lead to an inactive compound, making isomer-specific procurement a prerequisite for agrochemical lead optimization.

Application
Selection Property
Validation Focus
Medicinal Chemistry: 2-Hydroxymethyl Scaffold
Substitution pattern identity
Cell-model endpoint review; isomer-specific SAR interpretation
Cross-Coupling: Ortho-Chlorine Regioselectivity
Regioselective halogen activation
Sequential derivatization outcome verification
Cell-Based Assays: Membrane Permeability
Lipophilicity profile
Permeability assay validation for intracellular target access
Agrochemical: 3,6-Dichloro Herbicidal Scaffold
Core isomer fidelity
Herbicidal activity screening; nitrification inhibition endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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